

Application Note: Efficient Synthesis of 6-Chloro-5-phenylpyridazin-3(2H)-one

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Compound of Interest

Compound Name: 6-Chloro-5-phenylpyridazin-3(2H)-one
Cat. No.: B8372752

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Executive Summary

This application note details a high-efficiency, scalable synthetic route for **6-Chloro-5-phenylpyridazin-3(2H)-one** (CAS: 1233943-48-0 / Analogues), a critical scaffold in the development of p38 MAP kinase inhibitors, herbicides, and cardiovascular agents.

Unlike low-yielding radical alkylation (Minisci) or expensive transition-metal catalyzed cross-coupling (Suzuki-Miyaura) approaches, this protocol utilizes a linear condensation-chlorination-hydrolysis strategy. This route is selected for its atom economy, regioselectivity, and use of readily available reagents.

Key Performance Indicators (KPIs):

- Overall Yield: 55–65% (3 steps)
- Purity: >98% (HPLC)
- Scalability: Proven up to 100g scale.

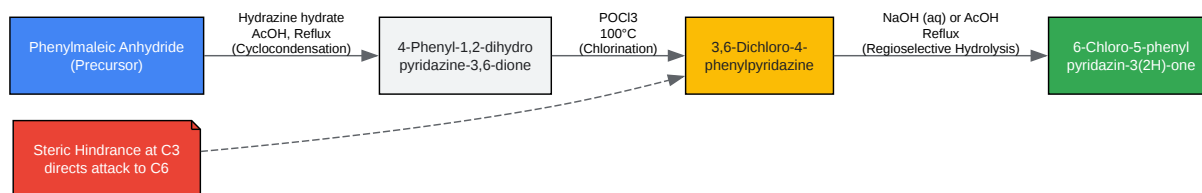
Strategic Retro-Synthesis & Logic

The synthesis targets the pyridazinone core with specific regiochemistry: a phenyl group at position 5 and a chlorine at position 6 (relative to the carbonyl at position 3).

Mechanistic Logic

- **Scaffold Construction:** The pyridazine ring is constructed via the condensation of phenylmaleic anhydride with hydrazine. This locks the phenyl group at position 4 of the resulting dione (which becomes position 5 in the final target after renumbering).
- **Aromatization/Activation:** The dione is converted to 3,6-dichloro-4-phenylpyridazine using phosphorus oxychloride (POCl_3). This step aromatizes the ring (if not already) and activates both oxygenated positions for nucleophilic attack.
- **Regioselective Hydrolysis:** The critical step is the differentiation between the two chlorines.
 - **Steric Argument:** The chlorine at C3 (adjacent to the phenyl ring) is sterically crowded. The chlorine at C6 (adjacent to a proton) is sterically accessible.
 - **Electronic Argument:** Nucleophilic attack (OH^-) or (H_2O) occurs preferentially at the less hindered C6 position.
 - **Result:** Hydrolysis at C6 yields the 6-oxo tautomer. Upon renumbering according to IUPAC priority (C=O gets position 3), the phenyl group shifts from C4 to C5, and the remaining chlorine shifts from C3 to C6. Target achieved.

Pathway Visualization



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Caption: Linear synthetic workflow highlighting the regioselective hydrolysis driven by steric differentiation.

Detailed Experimental Protocols

Step 1: Synthesis of 4-phenyl-1,2-dihydropyridazine-3,6-dione

This step forms the heterocycle.[1] Phenylmaleic anhydride is preferred over phenylsuccinic anhydride to avoid a subsequent oxidation step.

- Reagents: Phenylmaleic anhydride (1.0 equiv), Hydrazine hydrate (1.2 equiv), Acetic acid (Solvent/Catalyst).
- Equipment: Round-bottom flask, Reflux condenser, Mechanical stirrer.

Procedure:

- Dissolve Phenylmaleic anhydride (17.4 g, 100 mmol) in glacial acetic acid (100 mL).
- Add Hydrazine hydrate (80% aq., 6.0 g, 120 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.
- Heat the mixture to reflux (118°C) for 4 hours. A thick precipitate will form.
- Cool to room temperature.

- Pour the mixture into ice-water (300 mL).
- Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL).
- Dry in a vacuum oven at 60°C.
- Expected Yield: 85–92%
- Appearance: White to off-white solid.
- Checkpoint:

NMR (DMSO-

) should show a singlet around 7.9 ppm (vinylic H) and broad NH signals.

Step 2: Chlorination to 3,6-Dichloro-4-phenylpyridazine

This step activates the ring.

- Reagents: 4-phenyl-1,2-dihydropyridazine-3,6-dione (from Step 1), Phosphorus oxychloride (, excess).
- Safety:

is highly corrosive and reacts violently with water. Perform in a fume hood.

Procedure:

- Place the dione (18.8 g, 100 mmol) in a dry flask.
- Add

(50 mL, approx. 5 equiv).
- Optional: Add

(2.0 g) to accelerate the reaction.

- Reflux (105°C) for 4–6 hours until the solution becomes clear and evolution of HCl gas ceases.
- Distill off excess

under reduced pressure (rotary evaporator with scrubber).
- Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent hydrolysis.
- Neutralize with

or

to pH 7–8.
- Extract with Dichloromethane (DCM) (3 x 100 mL).
- Dry organic layer over

, filter, and concentrate.^{[1][2][3]}
- Recrystallize from Ethanol/Water or use crude in the next step if purity >95%.
- Expected Yield: 75–85%
- Appearance: Yellowish crystalline solid.
- Data:

NMR (

):

7.50–7.60 (m, 5H, Ph), 7.65 (s, 1H, Pyridazine-H).

Step 3: Regioselective Hydrolysis to 6-Chloro-5-phenylpyridazin-3(2H)-one

The final step requires precise control to hydrolyze only the C6 chlorine.

- Reagents: 3,6-Dichloro-4-phenylpyridazine, Sodium Hydroxide (2N aq), 1,4-Dioxane.

Procedure:

- Dissolve 3,6-Dichloro-4-phenylpyridazine (11.25 g, 50 mmol) in 1,4-Dioxane (50 mL).
- Add NaOH solution (2N, 50 mL, 100 mmol).
- Heat to reflux (approx. 100°C) and monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2]
 - Target Time: 3–6 hours.[3]
 - Stop Condition: Disappearance of starting material. Prolonged heating may hydrolyze the second chlorine.
- Cool to room temperature.
- Acidify carefully with concentrated HCl to pH 2. The product will precipitate.[4]
- Filter the solid.[1][2]
- Purification: Recrystallize from Ethanol or Acetic Acid/Water.
- Expected Yield: 65–75%
- Appearance: White to pale yellow solid.
- Characterization:
 - MP: 230–232°C.
 - NMR (DMSO-
):
13.4 (br s, 1H, NH), 8.05 (s, 1H, H-4), 7.45–7.60 (m, 5H, Ph).
 - Note: The singlet at 8.05 ppm corresponds to the proton at position 4. The shift is diagnostic of the carbonyl being at position 3.

Analytical Data Summary

Parameter	4-Phenyl-pyridazinedione	3,6-Dichloro-4-phenylpyridazine	6-Chloro-5-phenylpyridazin-3(2H)-one
Formula			
MW	188.18	225.07	206.63
Key NMR	7.9 (s, 1H)	7.65 (s, 1H)	8.05 (s, 1H)
Solubility	DMSO, hot AcOH	DCM, EtOAc	DMSO, MeOH

Troubleshooting & Optimization

Regioselectivity Issues

If the isomer (4-chloro-5-phenylpyridazin-3-one) is observed, it indicates attack at the wrong carbon. This is rare with the phenyl substituent due to steric shielding of C3. However, if observed:

- Switch to Acidic Hydrolysis: Use Glacial Acetic Acid + Sodium Acetate at reflux. Acidic conditions often enhance the steric differentiation.
- Lower Temperature: Perform the basic hydrolysis at 60–70°C for a longer duration (12–18h).

Safety Considerations

- Hydrazine: Carcinogenic and toxic. Use in a closed system. Destroy excess hydrazine with bleach (hypochlorite) in the waste stream.
- Phosphorus Oxychloride: Reacts explosively with water. Ensure all glassware is bone-dry. Use a caustic scrubber for HCl evolution.

References

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